molecular formula C21H16ClNO2 B2951901 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 379728-21-9

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2951901
CAS No.: 379728-21-9
M. Wt: 349.81
InChI Key: ZEMWAFJIOKMVRN-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid belongs to the tetrahydroacridine-carboxylic acid family, synthesized via Pfitzinger condensation under acidic conditions using isatins and 1,3-diketones . Its structure features a 1,2,3,4-tetrahydroacridine core with a 4-chlorophenylmethylidene substituent at position 4 and a carboxylic acid group at position 8. The carboxylic acid group confers polarity, improving solubility in polar solvents compared to non-acid derivatives.

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMWAFJIOKMVRN-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Nitrophenylmethylidene Derivatives

  • 4-[(3-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (): The nitro group at the meta position introduces steric and electronic differences compared to the para-chloro substituent. Nitro groups are stronger electron-withdrawing groups, which may reduce electron density on the acridine core, affecting π-π stacking interactions.
  • 4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 379728-19-5): This derivative has a para-nitro group, leading to pronounced electron-withdrawing effects. Its molecular weight (360.36 g/mol) is higher than the chloro analog (C21H16ClNO2 vs. C21H16N2O4), and the nitro group may enhance stability in certain solvents .

Halogenated and Alkyl Derivatives

  • 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine (CAS 1909337-08-1): This compound lacks the carboxylic acid group but includes chloro, fluoro, and methyl substituents. Applications span pharmaceuticals and agrochemicals .
  • 4-Methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid (CAS 436092-44-3): A methyl group replaces the phenylmethylidene substituent, simplifying the structure. The reduced steric bulk may improve synthetic accessibility but decrease binding affinity in receptor-targeted applications .

Functional Group Modifications

  • N-(4-Acetylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide (CAS 853319-52-5): The carboxylic acid is replaced by a carboxamide linked to an acetylphenyl group. This modification enhances hydrogen-bonding capacity and may improve bioavailability. The molecular weight (344.41 g/mol) is comparable to the parent compound, but the amide group alters metabolic stability .

Structural Rearrangements

  • 7-Chloro-9-phenyl-1,2,3,4-tetrahydroacridine (): Chlorine at position 7 and a phenyl group at position 9 deviate from the standard substitution pattern. The absence of the carboxylic acid limits solubility but may enhance hydrophobic interactions in material science applications.
  • 9-(4-Chlorophenyl)-10-methyl-9,10-dihydroacridine (CAS 66333-76-4): This 9,10-dihydroacridine derivative has a distinct ring system with reduced aromaticity. The chlorophenyl and methyl groups at positions 9 and 10 create a non-planar structure, impacting electronic properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties/Applications
4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid C21H16ClNO2 349.82 4-Chlorophenylmethylidene at position 4 Carboxylic acid High polarity; potential kinase inhibition
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid C21H16N2O4 360.36 4-Nitrophenylmethylidene at position 4 Carboxylic acid Enhanced electron-withdrawing effects
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine C14H13ClFN 249.71 Chloro, fluoro, methyl at positions 7–9 None Agrochemical applications
N-(4-Acetylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide C22H20N2O2 344.41 Acetylphenyl-linked carboxamide Carboxamide Improved metabolic stability

Key Findings and Implications

  • Solubility: Carboxylic acid derivatives exhibit higher aqueous solubility than non-acid analogs (e.g., ), favoring pharmaceutical use.
  • Synthetic Accessibility : Pfitzinger condensation () is versatile but may require optimization for bulky substituents like nitrophenyl groups.

Biological Activity

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C21H16ClNO2
  • Molecular Weight : 349.82 g/mol
  • IUPAC Name : (4Z)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

Synthesis

The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. Common catalysts include p-toluenesulfonic acid, and the reaction is usually performed in solvents like ethanol or methanol.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroacridine compounds exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of this compound:

  • Cell Proliferation Inhibition : The compound may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth .
  • Mechanism of Action : It is believed to interact with specific molecular targets, modulating pathways critical for cancer cell survival.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine have shown potential as AChE inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Antimicrobial Activity :
    • A study conducted on synthesized derivatives demonstrated that certain modifications enhanced their antibacterial efficacy against resistant strains .
  • Anticancer Study :
    • In vitro assays revealed that the compound significantly reduced the viability of cancer cell lines compared to controls. The study emphasized the need for further investigation into its mechanism .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrahydroacridine derivatives:

Compound NameAntimicrobial ActivityAChE InhibitionAnticancer Activity
This compoundModerateYesSignificant
4-[(2-Bromophenyl)methylidene]-1,2,3,4-tetrahydroacridineWeakNoModerate
4-[(2-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridineStrongYesHigh

Q & A

Q. What are the key safety protocols for handling 4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to GHS classifications: acute toxicity (oral, dermal), skin corrosion (Category 1B), and serious eye damage (Category 1). Use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. Storage should be in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizers. Post-handling, decontaminate surfaces with ethanol and dispose of waste via certified hazardous waste protocols .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the chlorophenyl and acridine moieties. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-Cl bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (C₂₀H₁₄ClNO₂, theoretical MW: 335.07). X-ray crystallography, as demonstrated for structurally similar acridine derivatives (e.g., S-4-Chlorophenyl 9,10-dihydroacridine-9-carbothioate), resolves stereochemistry and crystal packing .

Q. What synthetic routes are commonly employed for acridine-based derivatives like this compound?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with tetrahydroacridine precursors under acidic catalysis (e.g., acetic acid). For example, analogous methods for N-hydroxylacridine derivatives use reflux conditions (120°C, 24 hrs) followed by recrystallization from ethanol. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and pharmacological potential of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electronic properties (HOMO-LUMO gaps) to predict redox behavior. Molecular docking (AutoDock Vina) screens against therapeutic targets (e.g., acetylcholinesterase for Alzheimer’s research) by aligning the chlorophenyl group in hydrophobic pockets. Pharmacokinetic parameters (logP, bioavailability) are estimated using QSAR models (Schrödinger’s QikProp) .

Q. What strategies resolve contradictions in reported biological activities of acridine derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ variability) require rigorous validation:
  • Replicate assays under standardized conditions (pH, temperature, cell lines).
  • Compare with structurally validated analogs (e.g., 9-(4-Fluorophenyl)-deca-hydroacridine-1,8-dione).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific effects. Meta-analyses of published data (e.g., Cochrane Review methods) identify confounding variables like solvent choice (DMSO vs. ethanol) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from mixed solvents (e.g., dichloromethane/hexane) promotes single-crystal growth. For acridine derivatives, temperature gradients (4°C to room temperature) reduce nucleation sites. Crystal mounting on nylon loops with cryoprotectants (paratone-N) prevents lattice distortion during data collection (100 K). Data refinement via SHELXL resolves disorder in flexible substituents (e.g., chlorophenyl groups) .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility and stability?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) are resolved by:
  • Measuring equilibrium solubility via UV-Vis spectroscopy at λ_max (~320 nm).
  • Assessing stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Validating pH-dependent stability (e.g., carboxylic acid protonation at pH < 3 enhances aqueous solubility) .

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